7-Hydroxy-4-ethoxyquinazoline
Description
7-Hydroxy-4-ethoxyquinazoline is a quinazoline derivative featuring a hydroxy group at position 7 and an ethoxy substituent at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). Substituents on the quinazoline core significantly influence physicochemical properties, reactivity, and biological activity. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-ethoxyquinazolin-7-ol |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10-8-4-3-7(13)5-9(8)11-6-12-10/h3-6,13H,2H2,1H3 |
InChI Key |
XTJRVINKXFDBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Hydroxy vs. Methoxy : The 7-hydroxy group increases acidity (pKa ~8–10) compared to methoxy analogues (e.g., 6-methoxy-7-hydroxyquinazolin-4-one), enhancing hydrogen-bond interactions with biological targets .
- Halogen Substitution : Chloroethoxy or fluoro substituents (e.g., in 6,7-disubstituted or 7-fluoro derivatives) improve metabolic stability and receptor binding but may reduce solubility .
Research Findings and Implications
Substituent Position : Position 4 substituents (ethoxy vs. hydroxy) critically modulate solubility and target engagement. Ethoxy groups may enhance blood-brain barrier penetration compared to polar hydroxy analogues .
Electron-Withdrawing Effects: Fluorine at position 7 () increases electronegativity, stabilizing the quinazoline ring but reducing hydrogen-bond donor capacity relative to 7-hydroxy derivatives .
Synthetic Flexibility : The chloroethoxy group in ’s compounds allows further functionalization (e.g., amine coupling), a strategy adaptable to this compound for prodrug development .
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